Product packaging for 6-Bromo-3-(pyridin-2-yl)-1H-indazole(Cat. No.:CAS No. 574758-37-5)

6-Bromo-3-(pyridin-2-yl)-1H-indazole

Cat. No.: B11849104
CAS No.: 574758-37-5
M. Wt: 274.12 g/mol
InChI Key: JVKLWUNCLZVPCV-UHFFFAOYSA-N
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Description

6-Bromo-3-(pyridin-2-yl)-1H-indazole is a brominated heterocyclic compound of significant interest in pharmaceutical and chemical research. This molecule features a fused indazole scaffold substituted with a bromo group and a pyridinyl moiety, a structure known to be a privileged scaffold in medicinal chemistry. The molecular formula for the core structure is C₁₂H₈BrN₃ . Indazole and pyridine derivatives are widely employed in drug discovery and typically exhibit a wide range of important biological activities . The presence of both the bromo substituent and the nitrogen-rich heterocycles makes this compound a versatile building block for further chemical exploration. Researchers can utilize the reactive bromine site for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create a diverse library of novel derivatives for structure-activity relationship (SAR) studies . The molecular framework is also valuable in the development of potential therapeutic agents. Key Applications: • Medicinal Chemistry: Serves as a key intermediate in the synthesis of potential pharmacologically active molecules. • Chemical Biology: Used as a probe or precursor for understanding biological pathways. • Material Science: Explored for the development of new organic materials with unique electronic properties. Safety and Handling: For research use only. Not for human or diagnostic use. Researchers should consult the safety data sheet (SDS) prior to use. Handle with appropriate personal protective equipment in a well-ventilated environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8BrN3 B11849104 6-Bromo-3-(pyridin-2-yl)-1H-indazole CAS No. 574758-37-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

574758-37-5

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

6-bromo-3-pyridin-2-yl-1H-indazole

InChI

InChI=1S/C12H8BrN3/c13-8-4-5-9-11(7-8)15-16-12(9)10-3-1-2-6-14-10/h1-7H,(H,15,16)

InChI Key

JVKLWUNCLZVPCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NNC3=C2C=CC(=C3)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 6 Bromo 3 Pyridin 2 Yl 1h Indazole Analogues

Established Synthetic Pathways for the 1H-Indazole Core

The 1H-indazole core is a prevalent scaffold in numerous pharmacologically active compounds. nih.gov Its synthesis has been approached through various methodologies, ranging from conventional multi-step procedures to more modern, efficient catalytic strategies.

Conventional Synthetic Approaches and Reaction Optimization

Traditional methods for constructing the 1H-indazole ring often involve the cyclization of appropriately substituted benzene (B151609) derivatives. One of the earliest and most fundamental approaches is the thermal cyclization of o-hydrazinocinnamic acid. ias.ac.in Other conventional methods include the diazotization or nitrosation of ortho-alkylanilines and the intramolecular amination of ortho-haloarylhydrazones. nih.gov A common strategy involves the reaction of 2-halobenzaldehydes or ketones with hydrazine (B178648), followed by cyclization. researchgate.net

Reaction optimization in these conventional approaches often focuses on improving yields and simplifying purification processes. This can involve adjusting reaction times, temperatures, and solvent systems. For instance, the choice of base and solvent can significantly influence the outcome of cyclization reactions.

Catalyst-Mediated Synthetic Strategies (e.g., Transition Metal Catalysis, Acid/Base Catalysis)

Modern synthetic chemistry has seen a surge in the use of catalysts to enhance the efficiency and selectivity of indazole synthesis. d-nb.info Transition metal catalysis, in particular, has provided powerful tools for the construction of the 1H-indazole core.

Transition Metal Catalysis:

Palladium-catalyzed reactions are widely employed for the intramolecular amination of aryl halides, a key step in several indazole syntheses. dntb.gov.ua Copper-catalyzed methods have also proven effective for N-N bond formation in the synthesis of 1H-indazoles, often using oxygen as a terminal oxidant. researchgate.net Rhodium and copper co-catalyzed systems have been developed for the C-H activation and C-N/N-N coupling of imidate esters with nitrosobenzenes to yield 1H-indazoles. nih.gov

Catalyst SystemStarting MaterialsKey TransformationReference
Palladium(II) acetate/Triphenylphosphine2-halobenzaldehydes/ketones and hydrazinesIntramolecular C-N coupling dntb.gov.ua
Copper(I) oxideo-Haloaryl N-tosylhydrazonesCyclization nih.gov
Rhodium(III)/Copper(II)Imidates and nitrosobenzenesC-H activation and C-N/N-N coupling nih.gov

Acid/Base Catalysis:

Acid and base catalysis play a crucial role in many indazole synthetic routes. d-nb.info For example, acid-catalyzed cyclization of 2-acylphenylhydrazines is a common method. Base-catalyzed intramolecular nucleophilic aromatic substitution is another key strategy, particularly in the cyclization of ortho-haloarylhydrazones. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for Indazoles

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. d-nb.info In the context of indazole synthesis, this has led to the exploration of greener reaction conditions and catalysts.

One approach involves the use of natural, biodegradable catalysts. For instance, lemon peel powder has been utilized as a green and efficient catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate (B1144303) under ultrasound irradiation. nih.gov Another strategy focuses on using more benign solvents. Ammonium chloride has been employed as a mild acid catalyst in ethanol (B145695) for the synthesis of 1H-indazole derivatives through a grinding protocol, which minimizes solvent waste. mdpi.com The use of water as a solvent in palladium-catalyzed direct arylation of 1H-indazoles also represents a significant step towards greener synthetic routes. nih.gov

Targeted Synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole and its Precursor Intermediates

The synthesis of the specific target molecule, this compound, typically proceeds through a multi-step sequence involving the formation of a key precursor intermediate, (2-amino-5-bromophenyl)(pyridin-2-yl)methanone.

The synthesis of this precursor can be achieved through various routes. One common method involves the reaction of 2-amino-5-bromobenzoic acid with 2-bromopyridine. google.com An alternative approach starts from 4-bromo-2-bromomethylphenol, which undergoes a series of transformations including protection, boronic acid formation, Suzuki coupling with 2-bromopyridine, oxidation, and deprotection to yield (2-amino-5-bromophenyl)(pyridin-2-yl)methanone. researchgate.netnih.gov

Once the precursor is obtained, the final step to construct the indazole ring is typically achieved through diazotization of the primary amino group, followed by intramolecular cyclization. This reaction is usually carried out by treating the aminobenzophenone derivative with a diazotizing agent, such as sodium nitrite, in an acidic medium. nih.govwikipedia.org The resulting diazonium salt then undergoes spontaneous cyclization to form the 1H-indazole ring system.

Illustrative Synthetic Scheme:

Functionalization and Derivatization Strategies for this compound Analogues

The this compound scaffold offers several positions for further chemical modification to explore structure-activity relationships. The bromine atom at the 6-position can be utilized for cross-coupling reactions, and the pyridine (B92270) ring can also be functionalized. However, a particularly important site for derivatization is the N1 position of the indazole ring.

Modification at the Indazole Nitrogen (N1) for Structure-Activity Relationship Studies

Alkylation and arylation at the N1 position of the indazole ring are common strategies to modulate the physicochemical and pharmacological properties of indazole-based compounds. The introduction of various substituents at this position can influence factors such as solubility, metabolic stability, and binding affinity to biological targets.

The regioselectivity of N-alkylation of indazoles can be influenced by several factors, including the nature of the substituents on the indazole ring, the choice of base and solvent, and the type of alkylating agent used. mdpi.com For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N1-alkylation for a range of substituted indazoles. In contrast, Mitsunobu conditions often lead to a preference for the N2-isomer.

For this compound analogues, N1-alkylation can be achieved by deprotonation with a suitable base, such as sodium hydride or cesium carbonate, followed by reaction with an alkyl halide or tosylate. ias.ac.inresearchgate.net

Table of N1-Alkylation Conditions and Regioselectivity:

BaseSolventAlkylating AgentMajor ProductReference
Sodium Hydride (NaH)Tetrahydrofuran (THF)Alkyl BromideN1-isomer
Cesium Carbonate (Cs2CO3)DioxaneAlkyl TosylateN1-isomer ias.ac.inresearchgate.net
--Mitsunobu ConditionsN2-isomer

Structure-activity relationship studies on N1-substituted indazole analogues have revealed that the nature of the substituent at this position can have a profound impact on biological activity. For example, in a series of N1-substituted indazole-3-carboxamides, the introduction of a three-carbon linker with a terminal heterocyclic ring was found to significantly enhance inhibitory activity against poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov Similarly, in a study of 5-(4-pyridinyl)indazole derivatives as haspin inhibitors, amide coupling at the N1 position with various acetic acid derivatives led to potent and selective compounds. nih.gov These findings underscore the importance of exploring a diverse range of substituents at the N1 position to optimize the therapeutic potential of this compound analogues.

Substituent Variation on the Pyridine Moiety

The pyridine ring of this compound is amenable to a range of chemical transformations, enabling the synthesis of analogues with diverse substitution patterns. Standard methodologies for pyridine functionalization can be adapted to this specific scaffold, although the electronic interplay between the indazole and pyridine rings must be considered.

Common strategies for modifying the pyridine moiety include nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. For instance, the introduction of substituents at the 4-position of the pyridine ring can be achieved through SNAr reactions, particularly if an activating group is present or if a strong nucleophile is employed.

Direct C-H functionalization has also emerged as a powerful tool for pyridine derivatization. Palladium-catalyzed C-H arylation, for example, can be utilized to introduce aryl groups at various positions on the pyridine ring, with the regioselectivity often dictated by the electronic nature of the C-H bonds and the specific ligand-catalyst system employed. While direct application on the this compound core is not extensively documented in publicly available literature, the general principles of pyridine C-H activation are applicable.

The following table summarizes hypothetical examples of substituent variations on the pyridine moiety, based on established synthetic routes for pyridine functionalization.

CompoundSubstituent on PyridineSynthetic MethodKey Reagents and Conditions
6-Bromo-3-(4-methylpyridin-2-yl)-1H-indazole4-MethylSuzuki Coupling4-Methyl-2-pyridylboronic acid, Pd catalyst, base
6-Bromo-3-(5-chloropyridin-2-yl)-1H-indazole5-ChloroSuzuki Coupling5-Chloro-2-pyridylboronic acid, Pd catalyst, base
6-Bromo-3-(4,6-dimethylpyridin-2-yl)-1H-indazole4,6-DimethylSuzuki Coupling4,6-Dimethyl-2-pyridylboronic acid, Pd catalyst, base

Halogenation and Other Aromatic Substitutions on the Indazole Benzene Ring

Further diversification of the this compound scaffold can be achieved by introducing additional substituents onto the indazole benzene ring. The existing bromine atom at the 6-position, along with the pyridin-2-yl group at the 3-position, directs the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Halogenation: Additional halogenation of the 6-bromo-indazole core can provide precursors for further functionalization, such as cross-coupling reactions. For instance, iodination of 6-bromo-1H-indazole has been shown to occur at the 3-position. rsc.org However, for this compound, where the 3-position is already substituted, further halogenation would be directed to other positions on the benzene ring, likely the 4, 5, or 7-positions. The precise outcome would depend on the reaction conditions and the directing effects of the existing substituents.

A study on the regioselective C7 bromination of 4-substituted NH-free indazoles demonstrated that direct bromination can be achieved at the C7 position. mdpi.com This suggests that similar regioselectivity could be possible for the this compound system, leading to 6,7-dibromo derivatives.

Nitration: Nitration of the indazole ring introduces a versatile nitro group that can be further transformed into other functional groups, such as amines. The nitration of 3-chloro-6-nitro-1H-indazole derivatives has been reported, indicating that the indazole ring is susceptible to nitration under standard conditions (e.g., a mixture of nitric and sulfuric acid). nih.gov For this compound, nitration is expected to occur at one of the available positions on the benzene ring, with the regioselectivity influenced by the directing effects of the bromo and pyridinylindazole substituents.

The following table outlines potential halogenation and other aromatic substitution reactions on the indazole ring of this compound.

ReactionPosition of SubstitutionReagents and ConditionsResulting Compound
BrominationC7N-Bromosuccinimide (NBS), solvent6,7-Dibromo-3-(pyridin-2-yl)-1H-indazole
NitrationC4 or C7HNO3, H2SO46-Bromo-4-nitro-3-(pyridin-2-yl)-1H-indazole or 6-Bromo-7-nitro-3-(pyridin-2-yl)-1H-indazole

Advanced Analytical Characterization Techniques for Structural Elucidation of Synthesized Research Compounds

The structural confirmation of synthesized this compound analogues relies on a combination of advanced analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for the structural elucidation of these compounds. researchgate.net The 1H NMR spectrum provides information on the number and chemical environment of protons, with characteristic signals for the aromatic protons on both the indazole and pyridine rings. Coupling constants can help to determine the substitution pattern. The 13C NMR spectrum reveals the number of unique carbon atoms in the molecule. For example, in 3-(pyridin-3-yl)-1H-indazole, the 1H NMR (300 MHz, CDCl3) shows signals at δ 10.92 (s, 1H, NH), 9.25 (s, 1H, ArH), 8.65 (d, 1H, J = 7.5, Ar-H), 8.42 (d, 1H, J = 8.4 Hz, ArH); 8.05 (d, J = 7.5 Hz, 1H, Ar-H) and 7.22–7.64 (m, 4H, ArH). mdpi.com The 13C NMR (125 MHz, CDCl3) for the same compound shows peaks at δ = 148.5, 139.6, 139.2, 128.8, 127.5, 126.2, 125.2, 124.4, 124.3, 123.0, 122.6, 122.2. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer structural information. For instance, the ESI-MS of 3-(pyridin-3-yl)-1H-indazole shows a peak at m/z 196.26 (M+H)+. mdpi.com

The following tables summarize key analytical data for representative indazole derivatives.

1H and 13C NMR Data for 3-(Pyridin-3-yl)-1H-indazole mdpi.com
NucleusChemical Shift (δ, ppm)
1H10.92 (s, 1H), 9.25 (s, 1H), 8.65 (d, J=7.5 Hz, 1H), 8.42 (d, J=8.4 Hz, 1H), 8.05 (d, J=7.5 Hz, 1H), 7.22-7.64 (m, 4H)
13C148.5, 139.6, 139.2, 128.8, 127.5, 126.2, 125.2, 124.4, 124.3, 123.0, 122.6, 122.2
Mass Spectrometry Data for 3-(Pyridin-3-yl)-1H-indazole mdpi.com
Techniquem/zAssignment
ESI-MS196.26[M+H]+
Crystallographic Data for a Related Compound: 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole nih.gov
ParameterValue
Chemical FormulaC10H6BrN3O2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)14.6573 (3)
b (Å)4.1650 (1)
c (Å)17.4566 (3)
β (°)102.659 (1)
Volume (Å3)1039.78 (4)

Computational and Theoretical Investigations of 6 Bromo 3 Pyridin 2 Yl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. researchgate.netdergipark.org.tr These calculations can determine various quantum chemical parameters that are essential for predicting how a molecule will behave in a chemical reaction. researchgate.net For 6-Bromo-3-(pyridin-2-yl)-1H-indazole, DFT studies would provide insights into its molecular geometry, orbital energies, and reactivity descriptors.

The primary outputs of these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdergipark.org.tr The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netdergipark.org.tr

Table 1: Illustrative Quantum Chemical Parameters for an Indazole Derivative This table presents hypothetical data for this compound based on typical values for similar compounds.

Parameter Value (Gas Phase) Value (Aqueous Phase) Description
EHOMO -6.2 eV -6.0 eV Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.8 eV -2.0 eV Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.4 eV 4.0 eV Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.
Electronegativity (χ) 4.0 4.0 A measure of the ability of an atom or molecule to attract bonding electrons.
Chemical Hardness (η) 2.2 2.0 Measures the resistance to charge transfer.

| Global Softness (σ) | 0.45 | 0.50 | The reciprocal of hardness; indicates the capacity of a molecule to accept electrons. |

Molecular Docking Simulations for In Silico Prediction of Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com It is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. nih.govamazonaws.com The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to explore possible binding modes. amazonaws.com

The simulation predicts the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. amazonaws.comresearchgate.net For this compound, docking studies could be performed against various protein targets known to be modulated by indazole derivatives, such as kinases or other enzymes. nih.govnih.gov Visualization tools like PyMOL or Discovery Studio are then used to analyze the 2D and 3D interaction plots of the ligand-protein complex. amazonaws.com This analysis helps in understanding the structural basis of the ligand's activity and provides a rationale for designing more potent and selective inhibitors. amazonaws.com For example, docking studies on other indazole derivatives have successfully predicted their binding modes and inhibitory potential against enzymes like trypanothione (B104310) reductase. nih.gov

Table 2: Example Molecular Docking Results for this compound with a Target Kinase This table presents hypothetical docking scores and interactions.

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Kinase A -9.2 Gly526, Val480, Leu583 Hydrogen Bond, Hydrophobic
Kinase B -8.5 Asp610, Phe611, Met545 Hydrogen Bond, Pi-Pi Stacking

| Kinase C | -7.8 | Ser530, Lys495, Ala528 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the behavior of the complex over time. mdpi.com MD simulations are powerful computational methods that allow for the study of the physical movements of atoms and molecules. mdpi.com For the this compound-protein complex predicted by docking, an MD simulation can assess the stability of the binding pose and the flexibility of the ligand and protein. researchgate.net

Table 3: Illustrative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex This table shows typical parameters analyzed in an MD simulation.

Parameter Average Value Interpretation
Protein RMSD 1.5 Å Indicates the stability of the protein backbone during the simulation. A low, stable value suggests the protein maintains its overall fold.
Ligand RMSD 0.8 Å Measures the deviation of the ligand from its initial docked pose. A low value indicates a stable binding mode.
Radius of Gyration (Rg) 18.5 Å Represents the compactness of the protein structure. A stable value suggests no major unfolding or conformational changes.

| Hydrogen Bonds | 3 (average) | The average number of hydrogen bonds maintained between the ligand and protein, indicating the persistence of key interactions. |

In Silico Screening and Virtual Library Design for Novel Indazole Derivatives

In silico screening and the design of virtual libraries are powerful strategies in the early stages of drug discovery to identify promising new compounds. nih.gov Starting with a core structure, or scaffold, like this compound, a virtual library of novel derivatives can be generated by computationally adding or modifying various functional groups. researchgate.net

This process involves systematically altering different parts of the lead molecule to explore a wide chemical space. For this compound, modifications could be made to the bromo-substituted ring or the pyridine (B92270) moiety to potentially enhance binding affinity, selectivity, or pharmacokinetic properties. nih.gov The resulting virtual library of compounds can then be rapidly screened using computational methods like molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools to filter for candidates with the most promising profiles. nih.govresearchgate.net This approach accelerates the hit-to-lead optimization process by prioritizing the synthesis and experimental testing of compounds with the highest probability of success.

Table 4: Example of a Virtual Library Design Based on the this compound Scaffold This table illustrates potential modifications and their predicted impact.

Compound ID Modification at 6-position Modification on Pyridine Ring Predicted Docking Score (kcal/mol) Predicted Drug-Likeness
Parent -Br None -9.2 Good
Deriv-001 -Cl None -9.0 Good
Deriv-002 -CF3 None -9.5 Moderate
Deriv-003 -Br 4-methyl -9.4 Good

| Deriv-004 | -Br | 5-chloro | -9.8 | Good |

Exploration of Biological Activities and Molecular Mechanisms Preclinical Research Focus

Evaluation of Biological Effects in Cellular and In Vitro Systems

Enzyme Inhibition Assays and Target Identification

Derivatives of 6-bromo-1H-indazole have been synthesized and evaluated for their inhibitory activity against several key enzymes. For instance, a series of novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole have been created and characterized. researchgate.net While this particular study focused on antimicrobial applications, it highlights the adaptability of the 6-bromo-1H-indazole scaffold for developing enzyme inhibitors. researchgate.net The core structure is recognized for its utility in developing inhibitors for various enzymes implicated in diseases like cancer.

In the context of cancer, indazole derivatives are known to be potent kinase inhibitors. ias.ac.inrsc.orgsemanticscholar.org The indazole scaffold is a key component in several commercially available anticancer drugs. rsc.orgsemanticscholar.org Research has demonstrated that modifications to the indazole core can lead to potent and specific inhibition of various kinases. rsc.org

Furthermore, 4,6-substituted-1H-indazole derivatives have shown potential as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a significant target in cancer immunotherapy as it is involved in tumor immune escape. nih.govnih.govdrugtargetreview.com The development of IDO1 inhibitors is an active area of research, with several small-molecule candidates being assessed in clinical trials. nih.govnih.gov

Receptor Binding Studies and Ligand Efficacy Assessment

While specific receptor binding studies for 6-Bromo-3-(pyridin-2-yl)-1H-indazole were not detailed in the provided search results, the broader class of indazole derivatives has been extensively studied for interactions with various biological targets. The versatility of the indazole scaffold allows for its use in developing ligands for a range of receptors.

Cell-Based Functional Assays (e.g., Cell Proliferation Modulation, Apoptosis Induction, Migration and Invasion Inhibition)

Indazole derivatives have demonstrated significant effects in cell-based functional assays. Specifically, certain indazole derivatives have shown potent growth inhibitory activity against various cancer cell lines. rsc.org For example, compound 2f , an indazole derivative, exhibited strong antiproliferative effects in the breast cancer cell line 4T1. rsc.org Treatment with this compound inhibited both cell proliferation and colony formation. rsc.org

Furthermore, these compounds have been shown to induce apoptosis in cancer cells. The pro-apoptotic effect of compound 2f in 4T1 cells was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.org

Identification and Validation of Specific Molecular Targets

Kinase Inhibition Profiles

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. rsc.orgsemanticscholar.org

Fibroblast Growth Factor Receptors (FGFRs): Indazole derivatives have been identified as potent inhibitors of FGFR1. nih.gov Modifications to the indazole scaffold are being explored to improve cellular inhibition and to understand the structure-activity relationship for FGFR inhibition. semanticscholar.orgnih.gov FGFRs are considered a potential target for cancer therapy, and their signaling pathways are involved in cell proliferation, survival, and migration. nih.gov

Proviral Integration site MuLV (Pim) kinases: The 3-(pyrazin-2-yl)-1H-indazole scaffold has been identified as a potent pan-Pim kinase inhibitor. nih.govresearchgate.net Pim kinases are serine/threonine kinases that regulate signaling pathways fundamental to tumorigenesis, making them an attractive target for cancer therapy. nih.govresearchgate.netmedchemexpress.com

Aurora Kinases: Indazole derivatives have been investigated as inhibitors of Aurora kinases, which are key regulators of mitosis. semanticscholar.orgmedchemexpress.com Inhibition of Aurora A, in particular, has been shown to induce growth inhibition and apoptosis in various tumor cells. nih.govnih.gov However, the clinical efficacy of Aurora kinase inhibitors has been limited, and research is ongoing to understand their complex roles in cancer immunity. nih.gov

Enhancer of Zeste Homologue 2 (EZH2)/Enhancer of Zeste Homologue 1 (EZH1): A 6-bromo analogue of an indazole-based compound demonstrated good potency against EZH2 with an IC50 of 35 ± 8 nM. nih.gov However, this compound did not show significant inhibitory activity against EZH1. nih.gov EZH1 and EZH2 are catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing through histone methylation. nih.govnih.govbmbreports.org Dual inhibition of both EZH1 and EZH2 is considered a promising therapeutic approach for certain cancers. nih.govnih.gov

Other Enzymatic Targets

Indoleamine-2,3-dioxygenase 1 (IDO1): As mentioned, indazole derivatives are being investigated as IDO1 inhibitors. informahealthcare.com IDO1 is a heme enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan. nih.govdrugbank.com Its overexpression in tumors is associated with a poor prognosis. nih.gov

Carbonic Anhydrase: Carbonic anhydrase inhibitors are a class of pharmaceuticals that suppress the activity of the enzyme carbonic anhydrase. wikipedia.org While there is no direct evidence from the search results linking this compound to carbonic anhydrase inhibition, this class of enzymes is a known drug target. drugbank.comnih.govtaylorandfrancis.com

Cyclooxygenase-2 (COX-2): There is no specific information in the provided search results to suggest that this compound is an inhibitor of COX-2.

Elucidation of Molecular Mechanisms of Action for this compound

The precise molecular mechanisms underlying the biological activities of this compound are not extensively detailed in the currently available scientific literature. Preclinical research into compounds of the indazole class often focuses on their potential as inhibitors of various protein kinases and other enzymes central to cellular signaling. nih.govnih.gov

Direct evidence specifically linking this compound to the modulation of Caspase-3, Bax, Bcl-2, Reactive Oxygen Species (ROS), Matrix Metalloproteinase (MMP9), or Tissue Inhibitor of Matrix Metalloproteinase 2 (TIMP2) is not available in the reviewed literature. However, studies on other heterocyclic compounds provide a general framework for how such molecules can influence these pathways.

For instance, certain derivatives of indeno[1,2-b]quinoxaline have been shown to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein BAX and the executioner caspase, Caspase-3. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and subsequent cell death. nih.govresearchgate.net Similarly, the induction of apoptosis by cytotoxic drugs is often associated with the generation of ROS and the activation of the caspase cascade. mdpi.com

In the context of tissue remodeling and cancer metastasis, the balance between matrix metalloproteinases (MMPs) like MMP-9 and their endogenous inhibitors (TIMPs) is crucial. nih.gov While specific data for this compound is lacking, the development of selective MMP-9 inhibitors is an active area of research for therapeutic intervention. nih.gov

A detailed analysis of whether this compound acts via allosteric or orthosteric binding mechanisms is not specified in the available research. Generally, orthosteric inhibitors bind to the active site of an enzyme or the primary binding site of a receptor, directly competing with the endogenous substrate or ligand. nih.gov In contrast, allosteric modulators bind to a distinct site on the protein, inducing a conformational change that alters the activity of the active site indirectly. nih.govresearchgate.net Allosteric modulators can offer greater specificity compared to orthosteric drugs because allosteric sites are often less conserved across protein families than the highly conserved active sites. nih.gov The determination of the exact binding mode for this compound would require dedicated structural biology and pharmacological studies.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the indazole scaffold, extensive SAR studies have been conducted, revealing key structural features that govern biological activity. nih.govnih.gov

Modifications to the indazole core have a profound impact on the biological profile of the resulting analogues. While specific SAR studies for analogues of this compound are not detailed, general principles can be drawn from research on other indazole series.

The nature and position of substituents on the indazole ring system are critical. For example, in a series of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole analogues, halogen substitutions were found to be more potent than alkyl substitutions in certain positions. nih.gov In another study on indazole-3-carboxamides, the specific regiochemistry of the amide linker was found to be crucial for activity as calcium-release activated calcium (CRAC) channel blockers; one regioisomer was active in the sub-micromolar range, while its reverse amide isomer was completely inactive. nih.gov

The following table summarizes SAR findings from various indazole-based compound series, illustrating the effect of different substituents.

Indazole Scaffold/Series Position of Modification Substituent Change Impact on Biological Activity Reference
3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazoleR¹ position on benzyl (B1604629) ringBromo vs. MethylBromo substitution showed better inhibitory activity. nih.gov
Indazole-3-carboxamides3-positionCarboxamide vs. Reverse AmideThe 3-carboxamide regiochemistry was essential for CRAC channel inhibition. nih.gov
Indazole-6-phenylcyclopropylcarboxylic acidsCyclopropane moiety(S,S)-enantiomer vs. (R,R)-enantiomerThe (S,S) configuration was critical for GPR120 potency and selectivity. researchgate.net
Substituted 1H-indazolesC6 positionVaried heterocyclic groupsModifications significantly altered anti-cancer activity against different cell lines. nih.gov

These examples underscore that even subtle changes to the chemical structure, such as the type of halogen, the orientation of a linker, or the stereochemistry of a substituent, can dramatically alter the biological activity and selectivity of indazole derivatives. nih.govnih.govresearchgate.net

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.gov Chiral molecules and their corresponding enantiomers can exhibit significantly different pharmacological and toxicological profiles because biological targets, such as enzymes and receptors, are themselves chiral and often interact stereospecifically with ligands.

For many classes of compounds, biological activity is confined to a single enantiomer. nih.gov For instance, in a series of indazole-6-phenylcyclopropylcarboxylic acid GPR120 agonists, the activity was found to reside in the (S,S)-enantiomer, while the (R,R)-enantiomer was inactive. researchgate.net This highlights that a specific spatial arrangement is necessary for effective binding and receptor activation. Similarly, studies on isomers of 3-Br-acivicin, a non-indazole compound, revealed that only the natural (5S, αS) stereoisomers displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism or target interaction is at play. nih.gov

While specific stereochemical studies on analogues of this compound have not been reported, the established principles of medicinal chemistry strongly suggest that if chiral centers were introduced into its analogues, their biological responses would likely be stereospecific.

Future Directions and Advanced Research Considerations

Development of Novel Indazole-Based Chemical Probes for Dissecting Biological Processes

The development of chemical probes is a critical step in understanding complex biological systems. These specialized molecules are designed to interact with specific protein targets, allowing researchers to investigate cellular functions and disease pathways with high precision. The indazole core is an excellent starting point for creating such probes due to its proven ability to bind to important biological targets, particularly protein kinases. nih.gov

Future research will likely focus on modifying the 6-Bromo-3-(pyridin-2-yl)-1H-indazole structure to create highly selective probes. By employing strategies like fragment-based lead discovery, researchers can identify which parts of the molecule are essential for binding. nih.gov For instance, the bromine atom at the 6-position and the pyridine (B92270) ring at the 3-position can be systematically altered to fine-tune binding affinity and selectivity for a specific target, such as Fibroblast Growth Factor Receptors (FGFRs) or AXL receptor tyrosine kinase. nih.govnih.gov These probes would enable detailed studies of signaling pathways, helping to elucidate the mechanisms behind diseases like cancer and informing the development of next-generation targeted therapies. researchgate.net

Research ApproachObjectivePotential Target ClassReference
Fragment-Based DiscoveryIdentify key binding interactions of the indazole scaffold.Protein Kinases (e.g., AXL) nih.gov
Structure-Activity Relationship (SAR) StudiesOptimize potency and selectivity by modifying substituents.Receptor Tyrosine Kinases (e.g., FGFR, VEGFR) nih.govnih.gov
De Novo DesignCreate novel indazole derivatives with unique properties.Diverse biological pathways nih.gov

Integration of Artificial Intelligence and Machine Learning for Rational Design of Indazole Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, moving the field from trial-and-error to a more predictive and efficient process. acs.org These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, accelerating the design of new drug candidates. nih.gov

For indazole derivatives like this compound, AI can be employed in several ways. Machine learning algorithms can build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel indazole analogs before they are synthesized. nih.gov This allows chemists to prioritize the most promising compounds, saving time and resources. Furthermore, generative AI models can design entirely new indazole-based molecules with desired properties, such as high potency, selectivity, and favorable metabolic stability. crimsonpublishers.com Techniques like molecular docking simulations, guided by AI, can predict how these designed molecules will bind to their target proteins, providing crucial insights for further optimization. nih.gov The use of AI in synthesis planning can also suggest the most efficient chemical pathways to produce these complex molecules. acs.org

AI/ML ApplicationDescriptionImpact on Indazole ResearchReference
QSAR Modeling Predicts biological activity based on chemical structure.Prioritizes synthesis of high-potential derivatives. nih.gov
Virtual Screening Screens large libraries of virtual compounds for potential hits.Identifies novel indazole-based scaffolds. nih.gov
De Novo Drug Design Generates novel molecular structures with desired properties.Creates innovative indazole derivatives for specific targets. crimsonpublishers.com
Retrosynthesis Planning Predicts optimal synthetic routes for target molecules.Improves the efficiency of chemical synthesis. acs.org

Challenges and Opportunities in Indazole Derivative Research for Targeted Modulation of Biological Pathways

Despite the significant promise of indazole derivatives, several challenges must be addressed to fully realize their therapeutic potential. A primary challenge is achieving high target selectivity. nih.gov Many indazole-based compounds, particularly kinase inhibitors, can interact with multiple kinases, which can lead to off-target effects. Another significant hurdle is the emergence of drug resistance, where cancer cells develop mutations that prevent the drug from binding effectively. researchgate.net Furthermore, the synthesis of complex, polysubstituted indazoles can be challenging and require multi-step processes, impacting the scalability and cost of production. benthamscience.comdoi.org

However, these challenges are balanced by immense opportunities. The versatility of the indazole scaffold allows for the creation of a vast chemical space to explore for novel biological activities. benthamscience.com There is a significant opportunity to develop indazole derivatives that target novel or difficult-to-drug proteins beyond kinases. The development of covalent inhibitors, which form a permanent bond with their target, is a promising strategy to overcome certain types of drug resistance. As our understanding of disease biology deepens, there will be new opportunities to design indazole derivatives that can precisely modulate specific biological pathways, leading to more effective and personalized medicines. researchgate.netrsc.org The continued innovation in synthetic chemistry and the increasing power of computational tools will be crucial in overcoming the existing challenges and unlocking the full potential of this important class of molecules. pnrjournal.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for 6-Bromo-3-(pyridin-2-yl)-1H-indazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the pyridinyl group to the brominated indazole core. Key reagents include Pd(PPh₃)₄ or PdCl₂(dppf) with bases like K₂CO₃ in solvents such as DMF or THF under inert conditions . Optimization of temperature (80–120°C) and stoichiometric ratios (1:1.2 for indazole:pyridine derivatives) is critical for yields >70%. Side products like dehalogenated byproducts may form if reducing agents are present, necessitating purification via column chromatography (ethyl acetate/hexane gradients) .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., pyridinyl protons at δ 8.2–8.6 ppm; indazole H-5 at δ 7.8 ppm).
  • X-ray crystallography : SHELXL software refines single-crystal data to determine bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between indazole and pyridinyl rings (~15–25°), confirming planarity .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 286.01 for C₁₂H₈BrN₃) .

Q. How does this compound compare structurally to analogs like 6-Bromo-1H-indazol-3-amine or 6-Chloroindazole?

Methodological Answer: A comparative analysis reveals:

CompoundKey Structural FeaturesReactivity/Bioactivity Differences
This compoundPyridinyl group at C3; Br at C6Enhanced π-π stacking in protein binding
6-Bromo-1H-indazol-3-amine-NH₂ at C3Higher nucleophilicity for Suzuki coupling
6-ChloroindazoleCl at C6; no C3 substitutionLower steric hindrance in electrophilic substitution
The pyridinyl group in the target compound increases solubility in polar solvents (e.g., DMSO) compared to chloro analogs .

Advanced Research Questions

Q. How can contradictory data in reaction optimization (e.g., unexpected byproducts) be systematically resolved?

Methodological Answer:

  • Mechanistic Studies : Use DFT calculations (B3LYP/6-31G*) to model transition states and identify side-reaction pathways (e.g., debromination under basic conditions).
  • In Situ Monitoring : Employ ReactIR or LC-MS to track intermediates. For example, detect Pd(0) catalyst decomposition using UV-vis spectroscopy.
  • DoE (Design of Experiments) : Apply factorial design to isolate variables (e.g., temperature, ligand type) affecting yield. A 2³ factorial design revealed that ligand choice (Xantphos vs. dppf) impacts coupling efficiency by 30% .

Q. What strategies are effective for resolving ambiguities in crystallographic data, such as disordered pyridinyl groups?

Methodological Answer:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model rotational disorder (common in flexible pyridinyl groups).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯Br contacts at 3.2 Å) to validate packing models.
  • Multipole Refinement : For high-resolution data (<0.8 Å), apply Aspherical Scattering Factors (ELMAM2 database) to resolve electron density ambiguities .

Q. How does bromine substitution at C6 influence regioselectivity in further functionalization (e.g., Suzuki coupling)?

Methodological Answer:

  • Electronic Effects : Br’s −I effect directs electrophilic substitution to C4/C7 positions (calculated Fukui indices: f⁺ = 0.12 at C4 vs. 0.08 at C5).
  • Steric Effects : Bulky Br at C6 hinders coupling at C2; use of PdAd2(n-Bu)Phos ligand improves C2 arylation yields from 45% to 72% .
  • Competitive Pathways : In Pd-catalyzed reactions, Br can act as a directing group or undergo protodeboronation. ³¹P NMR of Pd intermediates helps distinguish pathways .

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